1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine
Overview
Description
1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine is a chemical compound characterized by a bromophenyl group attached to a trifluorobutane backbone with an amine group at the second carbon position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis can start with 3-bromophenyl-4,4,4-trifluorobutan-2-one, which undergoes bromination to introduce the bromophenyl group.
Amination: The resulting compound is then subjected to amination to introduce the amine group at the second carbon position.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches using controlled reaction conditions to ensure consistency and purity.
Continuous Flow Synthesis: Advanced methods may employ continuous flow synthesis for large-scale production, offering better control over reaction parameters and improved safety.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrochloric acid, and various organic solvents are used under controlled temperature and pressure conditions.
Major Products Formed: Products include various derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluorobutane group enhances its binding affinity to certain receptors, while the bromophenyl group influences its overall biological activity. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4,4,4-trifluorobutan-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(3-Iodophenyl)-4,4,4-trifluorobutan-2-amine: Iodine substitution results in a heavier atom, affecting the compound's physical and chemical properties.
1-(3-Methylphenyl)-4,4,4-trifluorobutan-2-amine: The presence of a methyl group instead of a halogen atom alters the compound's behavior in reactions and biological systems.
Properties
IUPAC Name |
1-(3-bromophenyl)-4,4,4-trifluorobutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c11-8-3-1-2-7(4-8)5-9(15)6-10(12,13)14/h1-4,9H,5-6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNZFBHFCUYGCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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